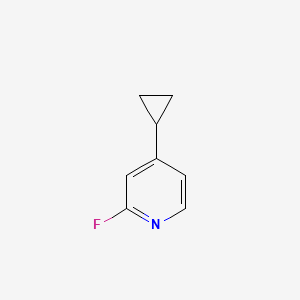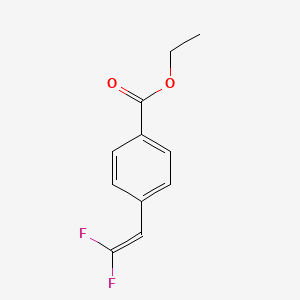
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline (2-MIDQ) is an indole-containing heterocyclic compound, which has been widely studied for its potential applications in various scientific research fields. It has been identified as a promising candidate for drug synthesis, organic synthesis, and biochemical research.
科学研究应用
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline has been identified as a potential candidate for drug synthesis, organic synthesis, and biochemical research. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of organic compounds, such as dyes, surfactants, and polymers. Furthermore, it has been used in biochemical research for the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.
作用机制
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline is not fully understood. However, it is believed to interact with a variety of proteins and enzymes in the cell, which results in changes in the biochemical and physiological processes in the cell. It has been suggested that this compound may interact with enzymes involved in the synthesis of DNA and RNA, as well as enzymes involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant effects. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to modulate signal transduction pathways.
实验室实验的优点和局限性
One of the main advantages of using 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline in lab experiments is that it is relatively stable and easy to synthesize. Furthermore, it has been found to have a variety of biochemical and physiological effects, which makes it a promising candidate for drug synthesis and biochemical research. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Furthermore, it can be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline research. For example, further studies could be conducted to investigate its mechanism of action and its potential therapeutic applications. Furthermore, further studies could be conducted to investigate its potential as a drug synthesis agent and its potential applications in organic synthesis. Additionally, further studies could be conducted to investigate its potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA, as well as its potential as an inhibitor of signal transduction pathways. Finally, further studies could be conducted to investigate its potential as an antioxidant and its potential applications in the treatment of diseases.
合成方法
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline can be synthesized by a variety of methods, including condensation reaction, acid-catalyzed cyclization, and oxidation. The most common method is the condensation reaction between 7-methyl-1H-indole-3-carbaldehyde and formamide, which involves the formation of a Schiff base intermediate. This intermediate can then be cyclized using an acid catalyst to form the desired this compound product.
属性
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)-1,4-dihydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-8,10,18H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAKZGTYALOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NCC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)

![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)




![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)
![2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B6599944.png)